molecular formula C18H16F3N3O3S B2663166 3-((3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide CAS No. 905773-09-3

3-((3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide

Cat. No.: B2663166
CAS No.: 905773-09-3
M. Wt: 411.4
InChI Key: MGVFCZOYZGBZJQ-UHFFFAOYSA-N
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Description

3-((3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 3,4-dimethoxybenzaldehyde and a nitrile compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Thioether Formation: The thioether linkage is formed by reacting the pyridine derivative with a thiol compound under suitable conditions.

    Amidation: The final step involves the formation of the amide group through a reaction with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The aromatic ring and the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Halogenated or alkylated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-((3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-6-(3,4-dimethoxyphenyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • Thioether derivatives of pyridine

Uniqueness

3-((3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3S/c1-26-14-4-3-10(7-15(14)27-2)13-8-12(18(19,20)21)11(9-22)17(24-13)28-6-5-16(23)25/h3-4,7-8H,5-6H2,1-2H3,(H2,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVFCZOYZGBZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCC(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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